molecular formula C13H12N2O4S B7908697 Methyl hydrogen sulfate;phenazine CAS No. 2360-48-7

Methyl hydrogen sulfate;phenazine

Cat. No.: B7908697
CAS No.: 2360-48-7
M. Wt: 292.31 g/mol
InChI Key: HCAONSFIGUBAPW-UHFFFAOYSA-N
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Description

Methyl hydrogen sulfate;phenazine, often referred to as phenazine methosulfate (PMS) or N-methylphenazinium methyl sulfate, is a synthetic phenazine derivative. It consists of a protonated phenazine core (phenazinium cation) paired with a methyl sulfate anion (CH₃OSO₃⁻) . The compound is characterized by:

  • Planar phenazinium structure: The cation exhibits minimal deviation from planarity (max. 0.040 Å), facilitating π-π interactions in crystal engineering .
  • Disordered methyl sulfate anion: The anion exists in two positions with a 0.853:0.147 ratio, stabilized by hydrogen bonding .
  • Redox activity: PMS acts as a one-electron transfer agent, forming stable semiquinoid intermediates in acidic conditions .

PMS is widely used in biochemical assays (e.g., MTS cell viability tests) due to its ability to mediate electron transfer between NAD(P)H and tetrazolium dyes . Its methyl sulfate group enhances aqueous solubility, making it suitable for in vitro applications .

Preparation Methods

Methyl Hydrogen Sulfate

Methyl hydrogen sulfate can be synthesized through the esterification of methanol with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product:

CH3OH+H2SO4CH3HSO4+H2O\text{CH}_3\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{HSO}_4 + \text{H}_2\text{O} CH3​OH+H2​SO4​→CH3​HSO4​+H2​O

Phenazine

Phenazine can be synthesized through various methods, including the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2-carbon units. Industrial production often involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines under specific conditions .

Chemical Reactions Analysis

Redox Behavior and Electron Transfer Mechanisms

Phenazine methosulfate (PMS) functions as a mediator in electron transfer reactions due to its reversible redox cycling between oxidized (PMS⁺) and reduced (methyl-phenazine, MPH) states . Key reactions include:

Reduction by Biological Reductants

  • NADH/NADPH-Driven Reduction :
    PMS accepts electrons from NADH or NADPH non-enzymatically, forming MPH (a semiquinone radical), which subsequently donates electrons to terminal acceptors like oxygen or cytochrome c .

    PMS++NADHMPH+NAD+\text{PMS}^+ + \text{NADH} \rightarrow \text{MPH} + \text{NAD}^+

    MPH is rapidly reoxidized by molecular oxygen, generating reactive oxygen species (ROS) .

  • Proton-Coupled Electron Transfer (PCET) :
    The redox process involves coupled proton and electron transfers, with a formal potential of E0=+0.080VE^0 = +0.080 \, \text{V} (pH 7, 30°C) . This mechanism is critical in dehydrogenase assays and microbial electron transport .

Property Value Source
Redox potential (E0E^0)+0.080 V (pH 7)
Fluorescence (MPH)λem=465nm\lambda_{\text{em}} = 465 \, \text{nm}
Solubility (PMS)200 mg/mL in water

Functionalization of the Phenazine Core

  • Buchwald–Hartwig Coupling : Nonsymmetrical 2,3-dialkoxyphenazines are synthesized via regioselective coupling of nitroanilines with bromonitrobenzene derivatives, followed by tandem reduction/oxidation .

    • Example: 3-(hexyloxy)-2-isobutoxy-7-(trifluoromethyl)phenazine (6e ) shows cytotoxicity in LoVo cancer cells .

Derivative Yield Application Source
7-(tert-butyl)-3-isobutoxy-2-(octyloxy)phenazine65%Cytotoxicity studies
2,3-Bis(hexyloxy)-7,8-dimethoxyphenazine77%Redox-active probes

Microbial Electron Shuttling

  • PMS facilitates extracellular electron transfer (EET) in E. coli by bridging cellular reductases and insoluble electrodes . Its redox potential and solubility dictate efficiency .

  • Mechanism :

    MPHPMS++2e+2H+\text{MPH} \rightarrow \text{PMS}^+ + 2e^- + 2\text{H}^+

    Electrons are transferred to oxygen, forming H2O2\text{H}_2\text{O}_2 or O2\text{O}_2^- .

Dehydrogenase Assays

  • PMS couples reduced coenzymes (e.g., NADH) to tetrazolium salts, forming colored formazans for enzymatic activity quantification .

Stability and Reactivity Considerations

  • Light Sensitivity : PMS degrades under UV exposure, necessitating storage in dark conditions .

  • pH Dependence : Redox activity is optimal near neutral pH (e.g., 20 mM MOPS buffer, pH 7) .

Scientific Research Applications

Electron Transfer Mediator

Phenazine methyl sulfate is recognized for its role as an effective electron acceptor in various biochemical reactions. It has been utilized to facilitate electron transfer in microbial electrochemical systems, particularly in the oxidation of succinate to fumarate. This reaction is catalyzed by succinate dehydrogenases (SDHs), where PMS acts as a mediator that enhances the efficiency of electron transfer from bacteria to electrodes .

  • Case Study : Research demonstrated that the addition of PMS significantly improved electron transfer rates in microbial fuel cells using Pseudomonas aeruginosa. The presence of PMS led to higher electrical conductivity of biofilms formed on electrodes, enhancing overall electricity generation from bacterial metabolism .

Free Radical Generation

PMS serves as a free radical generator, which is crucial in cell viability assays and various biological experiments. Its ability to generate radicals has implications for studies involving apoptosis and autophagy pathways, making it a versatile tool for researchers exploring cellular responses to oxidative stress .

  • Applications :
    • Cell viability assays
    • Studies on apoptosis and autophagy
    • Investigations into metabolic pathways and signaling cascades

Insecticidal Properties

Phenazine methyl sulfate has been explored for its insecticidal properties, providing a potential avenue for agricultural applications. Its efficacy against various pests could lead to the development of new biopesticides that are less harmful to non-target organisms compared to conventional chemical insecticides .

Antimicrobial Activity

The compound exhibits antimicrobial properties, making it useful in developing treatments against bacterial infections. Its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus has been documented, highlighting its potential as an active ingredient in antibiotic formulations .

Research Insights

Recent studies have further elucidated the mechanisms by which PMS operates within biological systems:

  • Redox Reactions : PMS is capable of accepting electrons from various components within the electron transport chain (ETC), showcasing its versatility in redox reactions across different biological contexts .
  • Structure-Function Relationships : Computational models have been developed to predict how variations in the structure of phenazine derivatives affect their electrochemical properties and efficacy as mediators in microbial systems .

Mechanism of Action

Methyl Hydrogen Sulfate

Methyl hydrogen sulfate acts as a methylating agent, transferring a methyl group to various substrates. This reaction is facilitated by the presence of sulfuric acid, which acts as a catalyst.

Phenazine

Phenazine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Comparison with Similar Phenazine Derivatives

Structural and Functional Differences

The table below compares key phenazine derivatives based on substituents, redox properties, and applications:

Compound Substituents Redox Potential (mV) Solubility Key Applications References
Phenazine methosulfate (PMS) Methyl group (N⁺), methyl sulfate +80 vs. SHE High (aqueous) Electron carrier in assays, apoptosis induction
Phenazine ethosulfate (PES) Ethyl sulfate anion +75 vs. SHE Moderate Alternative to PMS in redox assays
1-Methoxy-5-methylphenazinium methyl sulfate (MPMS) Methoxy, methyl groups +90 vs. SHE High Electrochemical studies, microbial electron transport
Pyocyanin (PYO) Hydroxy, methyl groups -130 vs. SHE Low (organic) Natural redox mediator in Pseudomonas
Phenazine (PHZ) Unsubstituted +45 vs. SHE Low Base structure for synthetic derivatives

Key Findings from Comparative Studies

Redox Activity: PMS and PES exhibit similar redox potentials but differ in solubility. PMS’s methyl sulfate group enhances compatibility with aqueous systems compared to PES .

Biological Interactions :

  • PMS is ineffective as a substrate for prenyltransferase CnqP1, highlighting steric or electronic incompatibility despite its methyl sulfate group .
  • Natural phenazines like pyocyanin show antimicrobial activity, while synthetic derivatives like PMS are tailored for controlled redox reactions .

Structural Stability: The disordered methyl sulfate in PMS crystals suggests dynamic anion-cation interactions, unlike rigid frameworks in unsubstituted phenazines . Methoxy groups in MPMS improve stability in non-aqueous environments, broadening electrochemical applications .

Research Implications and Industrial Relevance

  • Biomedical Applications: PMS’s role in apoptosis induction (via ROS generation) and cell viability assays underscores its dual utility in cancer research and diagnostics .
  • Material Science : Phenazine derivatives with sulfate groups (e.g., PMS) enhance electron cloud distribution in organic cathodes for zinc-ion batteries .
  • Limitations : Substituent specificity (e.g., methyl vs. ethyl sulfate) can restrict enzyme compatibility, necessitating tailored designs for targeted applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for phenazine derivatives, and how are they modified for optical or electrochemical applications?

Phenazine derivatives are synthesized via reduction reactions (e.g., sodium dithionite for 5-methyl-5,10-dihydrophenazine) or alkylation (e.g., dimethyl sulfate to form N-methylphenazinium methyl sulfate) . Post-synthetic modifications, such as introducing electron-withdrawing groups or π-conjugated systems, enhance their optical and redox properties. For example, phenazine methosulfate is functionalized to improve charge transfer in biosensors .

Q. What analytical methods utilize phenazine derivatives for detecting biomolecules like NADPH?

Phenazine methyl sulfate (PMS) acts as an electron mediator in NADPH detection. In enzymatic assays, PMS transfers hydrogen ions to reduce tetrazolium dyes (e.g., MTT), generating measurable formazan products via absorbance at 570 nm . Electrochemical sensors modified with phenazine derivatives (e.g., 1-methoxy-5-methylphenazinium methyl sulfate) enable ultrasensitive NADH detection at picomolar levels using functionalized carbon nanotubes .

Q. How is methyl hydrogen sulfate employed in phenazine alkylation reactions?

Methyl hydrogen sulfate (or dimethyl sulfate) alkylates phenazine via nucleophilic substitution. For example, phenazine reacts with dimethyl sulfate under controlled potential electrolysis to form N-methylphenazinium methyl sulfate. Cyclic voltammetry reveals irreversible reduction waves during alkylation, indicating rapid radical anion or dianion reactions .

Advanced Research Questions

Q. How does solvent choice influence the electrochemical behavior of phenazine?

In aprotic solvents (e.g., DMSO, acetonitrile), phenazine undergoes two reversible one-electron reductions to form a stable radical anion and dianion. Under acidic conditions, reduction shifts to a single two-electron process in DMSO/DMF but remains stepwise in acetonitrile due to solvent-specific proton availability . Solvent polarity and dielectric constant critically modulate redox potentials and reaction kinetics .

Q. What explains contradictory reduction mechanisms of phenazine under varying acidity?

In neutral solutions, phenazine reduction follows two distinct one-electron steps. Under acidic conditions, protonation stabilizes intermediates, leading to a single two-electron transfer in DMSO but not in acetonitrile. This discrepancy arises from differences in solvent proton mobility and hydrogen-bonding interactions, as shown by chronopotentiometry and controlled potential electrolysis .

Q. How can phenazine derivatives enhance energy storage materials like zinc-ion batteries?

Incorporating phenazine into polyaniline (PANI) cathodes improves electron cloud distribution, stabilizing redox peaks at higher potentials (1.7 V discharge voltage). Phenazine’s conjugated structure facilitates Zn²⁺ coordination, achieving a specific capacity of 140 mA h g⁻¹ at 10 A g⁻¹. Zinc phytate additives further suppress hydrogen evolution via phosphate-water hydrogen bonding .

Q. What structural features of phenazine derivatives enable their use in optical sensing?

Phenazine’s electron-deficient core and nitrogen lone pairs allow tunable π-π stacking, anion-π interactions, and hydrogen bonding. Functionalized derivatives (e.g., benzo[a]pyrano[2,3-c]phenazine) exhibit fluorescence quenching or enhancement in response to target analytes, enabling detection of metal ions or biomolecules .

Q. How do crystallographic studies resolve disorder in phenazine-methyl sulfate complexes?

X-ray crystallography of phenazinium methyl sulfate reveals a planar cation and disordered methyl sulfate anion (occupancy ratio 0.85:0.15). The S–O bond lengths (1.42–1.61 Å) and hydrogen-bonding networks clarify steric and electronic interactions, informing design of charge-transfer complexes .

Q. Methodological Recommendations

  • Contradiction Analysis : Compare cyclic voltammetry data across solvents to identify protonation-driven mechanistic shifts .
  • Synthetic Optimization : Use alkylation agents (e.g., dimethyl sulfate) under controlled potentials to minimize side reactions .
  • Structural Characterization : Employ X-ray crystallography to resolve anion disorder in salts .

Properties

IUPAC Name

methyl hydrogen sulfate;phenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.CH4O4S/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10;1-5-6(2,3)4/h1-8H;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAONSFIGUBAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)O.C1=CC=C2C(=C1)N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2360-48-7
Record name Sulfuric acid, monomethyl ester, compd. with phenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2360-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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